“3-Phenyl-1H-pyrazol-5-ol” is a chemical compound with the molecular formula C9H8N2O . It is a part of the pyrazole family, which is a class of compounds that are particularly useful in organic synthesis . Pyrazoles have a broad spectrum of biological and pharmacological activities, making them an interesting class in drug discovery .
The synthesis of pyrazole derivatives has been a topic of interest for many researchers. For instance, a study reported the synthesis of 4,4’- (arylmethylene)bis (3-methyl-1-phenyl-1H-pyrazol-5-ols) through a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes .
The molecular structure of “3-Phenyl-1H-pyrazol-5-ol” consists of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The molecular weight of this compound is 160.17 g/mol .
The chemical reactivity of pyrazole derivatives has been studied extensively. For instance, a study reported the synthesis of pyrazolo [4,3-c]quinolines from (1H-pyrazol-5-yl)anilines and ethers via an acid-promoted cyclization reaction .
The physical and chemical properties of “3-Phenyl-1H-pyrazol-5-ol” include a molecular weight of 160.17 g/mol, a XLogP3-AA value of 1.4, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .
3-Phenyl-1H-pyrazol-5-ol can be synthesized from various starting materials, including substituted phenylhydrazines and carbonyl compounds. It falls under the classification of pyrazole derivatives, which are known for their anti-inflammatory, analgesic, and antimicrobial properties. The compound's structure features a phenyl group attached to the pyrazole ring at the 3-position, with a hydroxyl group at the 5-position, contributing to its reactivity and biological properties .
The synthesis of 3-phenyl-1H-pyrazol-5-ol typically involves several methods, including:
Typical synthesis reactions may require specific conditions such as temperature control (often room temperature or slightly elevated), solvent choice (ethanol or methanol), and careful monitoring of reaction times to optimize yield and purity.
The molecular structure of 3-phenyl-1H-pyrazol-5-ol can be described as follows:
X-ray crystallography studies have confirmed that 3-phenyl-1H-pyrazol-5-ol adopts specific conformations that can affect its interaction with biological targets. The presence of hydrogen bonding interactions involving the hydroxyl group can further stabilize its crystal lattice .
3-Phenyl-1H-pyrazol-5-ol participates in various chemical reactions, including:
Reaction conditions such as pH, temperature, and solvent can significantly influence the outcomes and yields of these reactions.
The mechanism of action for compounds like 3-phenyl-1H-pyrazol-5-ol often involves:
Studies have shown that certain derivatives exhibit enhanced cytotoxic activity against cancer cell lines, indicating potential applications in cancer therapy .
Nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to hydrogen atoms on both the pyrazole ring and phenyl group, confirming structural integrity .
3-Phenyl-1H-pyrazol-5-ol has diverse applications in various fields:
Pyrazole heterocycles represent a privileged scaffold in drug design due to their versatile chemical behavior and broad bioactivity profile. The core structure consists of a five-membered aromatic ring with two adjacent nitrogen atoms (positions 1 and 2) and an enolizable hydroxyl group at position 5. This arrangement confers unique electronic properties, including significant dipole moment (∼4.0 D) and the capacity for both hydrogen bond donation (N-H and O-H) and acceptance (pyridinic nitrogen and carbonyl oxygen in tautomeric forms). These features facilitate targeted interactions with biological macromolecules, as evidenced by their prevalence in pharmaceuticals targeting enzymes, receptors, and signaling pathways [9].
Table 1: Approved Drugs Containing Pyrazol-5-ol Core Structure
Drug Name | Chemical Structure | Therapeutic Application |
---|---|---|
Edaravone | 3-Methyl-1-phenyl-1H-pyrazol-5-ol derivative | Amyotrophic lateral sclerosis (ALS) |
Eltrombopag | 3-[(2Z)-2-[1-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-yl]hydrazinylidene]-6-methyl-4-oxo-3H-pyran-2-oic acid | Thrombocytopenia |
Metamizole | [(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]methanesulfonate | Analgesic and antipyretic |
The tautomeric equilibrium between the 5-hydroxypyrazole (1H-pyrazol-5-ol) and pyrazolin-5-one forms enables adaptive binding in biological environments. X-ray crystallographic studies confirm that the predominant tautomer influences molecular geometry and electronic distribution, thereby modulating receptor affinity. For instance, the pyrazolin-5-one tautomer exhibits enhanced hydrogen-bond accepting capacity at C=O, crucial for anchoring to serine proteases like coagulation Factor XIa [3] [9].
3-Phenyl-1H-pyrazol-5-ol serves as a multifaceted pharmacophore due to its capacity for strategic substitution at nitrogen (N1), carbon (C4), and the phenyl ring. Structure-activity relationship (SAR) studies reveal that:
Table 2: Biological Activities of 3-Phenyl-1H-pyrazol-5-ol Derivatives
Derivative Structure | Biological Target | Key Activity Metric | Mechanistic Insight |
---|---|---|---|
1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-ol | Kinase inhibition | IC₅₀ = 90–220 nM (FLT3) | Binds FLT3 activation loop via H-bond with Cys-694 |
N-(3-Phenyl-1H-pyrazol-5-yl)-4H-thieno[3,2-c]chromene-2-carboxamide | Undisclosed oncology targets | Screening hit (ChemDiv C712-1325) | Protein-ligand docking score: −9.3 kcal/mol |
3-Benzyl-N-phenyl-1H-pyrazole-5-carboxamide | Insulin secretion pathway | 2.1-fold ↑ GSIS vs. control | Activates cAMP/PKA and PI3K/Akt signaling |
Fragment-based drug design leverages this scaffold’s "three-point pharmacophore": The N2 nitrogen acts as a hydrogen bond acceptor, the hydroxyl group serves as a donor/acceptor, and the phenyl ring provides hydrophobic surface contact. This is exemplified in FXIa inhibitors where 5-phenyl-1H-pyrazole-3-carboxamide derivatives achieve Ki values <100 nM through simultaneous interactions with S1 and S4 binding pockets [3]. Molecular docking of compound 7za (Ki = 90.37 nM) confirms bidentate hydrogen bonding between the pyrazolone carbonyl and Thr35/Tyr58B residues in FXIa [3].
The therapeutic exploration of pyrazol-5-ols originated with Ludwig Knorr’s 1883 synthesis of antipyrine (phenazone), marking the first clinical application of this scaffold as an analgesic-antipyretic. This discovery initiated extensive derivatization programs focusing on N1 and C4 modifications [9]. Key evolutionary milestones include:
Table 3: Evolution of Clinically Impactful Pyrazol-5-ol Derivatives
Era | Representative Compound | Structural Innovation | Therapeutic Advancement |
---|---|---|---|
1880s | Antipyrine | Unsubstituted N1-phenyl | First synthetic pyrazolone analgesic-antipyretic |
1920s | Aminophenazone | C4-dimethylamino group | Enhanced metabolic stability; liver function probe |
2000s | Edaravone | N1-methyl-C4-phenyl substitution | Neuroprotective radical scavenger for ALS |
2010s | 1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-ol | N1-cyclopropylmethylation | Kinase-selective inhibitor scaffold |
2020s | EVT-1773007 | N1-(cyclopropylmethyl)-C4-phenyl | Preclinical candidate for hematologic disorders |
Contemporary synthetic strategies employ regioselective N-alkylation and transition-metal-catalyzed cross-coupling. For example, Suzuki-Miyaura arylation installs diverse biaryl systems at C4, while reductive amination at N1 preserves the tautomeric equilibrium essential for bioactivity. These advances support the development of derivatives like 1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-ol (CAS 2098138-09-9), a kinase inhibitor intermediate produced via palladium-catalyzed coupling [9]. The scaffold’s synthetic versatility ensures its continued relevance in addressing emerging therapeutic targets, particularly in oncology and metabolic disease.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0